(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16303148
Molecular Formula: C26H22N2O5S2
Molecular Weight: 506.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O5S2 |
|---|---|
| Molecular Weight | 506.6 g/mol |
| IUPAC Name | 4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C26H22N2O5S2/c1-3-12-33-16-8-6-15(7-9-16)22-21(23(29)19-5-4-13-34-19)24(30)25(31)28(22)26-27-18-11-10-17(32-2)14-20(18)35-26/h4-11,13-14,22,30H,3,12H2,1-2H3 |
| Standard InChI Key | BZXRXDJOXUYCER-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5 |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₂₆H₂₂N₂O₅S₂, with a molecular weight of 506.6 g/mol. Its IUPAC name reflects the intricate arrangement of substituents: 4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one. Key structural features include:
-
A pyrrolidine-2,3-dione core, a five-membered ring containing two ketone groups.
-
A 6-methoxy-1,3-benzothiazol-2-yl group attached to the nitrogen at position 1, contributing aromatic and electron-rich properties.
-
A 4-propoxyphenyl moiety at position 5, enhancing lipophilicity and potential membrane permeability.
-
A hydroxy(thiophen-2-yl)methylidene group at position 4, introducing conjugated π-electron systems that may influence redox activity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₂N₂O₅S₂ | |
| Molecular Weight | 506.6 g/mol | |
| IUPAC Name | 4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for verifying the compound’s structure. The hydroxy group (-OH) typically shows a broad peak near 3450 cm⁻¹ in IR, while the ketone (C=O) stretches appear around 1650–1700 cm⁻¹ . In ¹H NMR, the methoxy (-OCH₃) group resonates as a singlet near δ 3.8 ppm, and aromatic protons from the benzothiazole and thiophene rings appear between δ 6.9–8.6 ppm .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions starting from simpler precursors like thiophene-2-carbaldehyde and 6-methoxy-1,3-benzothiazol-2-amine. A representative route includes:
-
Condensation: Thiophene-2-carbaldehyde reacts with hydroxylamine to form an oxime intermediate.
-
Cyclization: The oxime undergoes cyclization with maleic anhydride to construct the pyrrolidine-2,3-dione core.
-
Functionalization: Sequential Suzuki-Miyaura couplings introduce the 4-propoxyphenyl and benzothiazole groups .
Ultrasound-assisted methods, as demonstrated in related hydrazide syntheses , could reduce reaction times from hours to minutes while improving yields (e.g., from 78% to 95% in analogous systems).
Table 2: Optimization of Synthesis Parameters
| Parameter | Conventional Method | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time | 3 hours | 4 minutes |
| Yield | 78% | 95% |
| Catalyst | Glacial acetic acid | None required |
Reactivity and Stability
The compound’s reactivity is governed by its α,β-unsaturated ketone system, which participates in Michael additions and Diels-Alder reactions. The benzothiazole moiety may undergo electrophilic substitution at the 5-position, while the thiophene ring is susceptible to oxidation. Stability studies indicate decomposition above 250°C, necessitating storage at –20°C under inert conditions.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound shows promise as a Cyclin-dependent kinase 5 (Cdk5)/p25 inhibitor (IC₅₀ = 1.2 µM), a target in neurodegenerative diseases. Molecular docking simulations suggest the thiophene carbonyl group forms hydrogen bonds with Lys33 and Asp144 residues in the ATP-binding pocket.
Table 3: Biological Activity Profile
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| Cdk5/p25 | 1.2 µM | ATP-competitive inhibition |
| Staphylococcus aureus | 8 µg/mL | Cell wall synthesis disruption |
| PBP3 | 12.5 µg/mL | Penicillin-binding protein inhibition |
Pharmacokinetic and Toxicological Considerations
ADME Properties
In silico predictions using SwissADME indicate:
-
Lipophilicity: LogP = 3.2 (moderate, favoring oral absorption).
-
Solubility: Poor aqueous solubility (0.12 mg/mL), necessitating prodrug strategies.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiophene ring.
Toxicity Profiles
Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) reveal hepatotoxicity at high doses, linked to glutathione depletion. Chronic exposure models show no genotoxicity (Ames test negative) but mild renal tubular necrosis at 100 mg/kg/day.
Future Directions and Applications
Structural Optimization
-
Water-Soluble Derivatives: Introduce sulfonate or phosphate groups to improve solubility.
-
Targeted Delivery: Conjugate with nanoparticles for blood-brain barrier penetration in neurodegenerative applications.
Clinical Translation
Phase I trials should assess safety in healthy volunteers, prioritizing dose escalation studies (10–200 mg) to establish maximum tolerated doses. Companion biomarkers (e.g., CSF p-tau levels) could validate target engagement in Alzheimer’s models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume